molecular formula C6H14N2 B13435889 ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine

((1R,2S)-cyclobutane-1,2-diyl)dimethanamine

Cat. No.: B13435889
M. Wt: 114.19 g/mol
InChI Key: ZBLACDIKXKCJGF-OLQVQODUSA-N
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Description

((1R,2S)-cyclobutane-1,2-diyl)dimethanamine: is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. The compound’s unique structure, featuring a cyclobutane ring with two methanamine groups, lends itself to various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a suitable amine source. For instance, the reaction of cyclobutane-1,2-diol with methanamine under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Substituted amines

Mechanism of Action

The mechanism of action of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Uniqueness: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

[(1R,2S)-2-(aminomethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6+

InChI Key

ZBLACDIKXKCJGF-OLQVQODUSA-N

Isomeric SMILES

C1C[C@H]([C@H]1CN)CN

Canonical SMILES

C1CC(C1CN)CN

Origin of Product

United States

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